1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol
Description
Structural Characterization of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol
Molecular Architecture and IUPAC Nomenclature
This compound is a substituted quinoline derivative with a bifunctional structure. Its molecular formula is C₁₅H₁₉NO₃ , with a molecular weight of 261.32 g/mol (PubChem CID 70700718). The IUPAC name derives from the quinoline scaffold (a bicyclic heterocycle with a pyridine ring fused to a benzene ring) substituted at position 4 with a 3-methoxypropoxy group and at position 2 with a hydroxyl-bearing ethyl chain.
Key Structural Features :
- Quinoline Core : A planar aromatic system with nitrogen at position 1 and conjugated π-electrons.
- Ethanol Side Chain : A secondary alcohol group (-CH(OH)CH₃) attached to the quinoline’s carbon 2.
- Methoxypropoxy Substituent : A flexible ether linkage (OCH₂CH₂CH(OCH₃)) at position 4, introducing conformational variability.
Synonyms and Identifiers :
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(3-Methoxypropoxy)quinolin-2-yl]ethanol |
| CAS Registry Number | 1242334-51-5 |
| SMILES Code | CC(C1=NC2=CC=CC=C2C(=C1)OCCCOC)O |
| InChI Key | COKCTIHIAOOCDC-UHFFFAOYSA-N |
Functional Group Interactions
The hydroxyl group in the ethanol side chain participates in hydrogen bonding, while the methoxypropoxy substituent enhances solubility in polar solvents. The quinoline nitrogen may act as a weak base, potentially influencing reactivity in acidic environments.
Crystallographic Analysis and Solid-State Configuration
While direct X-ray crystallography data for this compound are unavailable, insights can be inferred from structurally related quinoline derivatives. For example:
- Quinoline Planarity : The aromatic system typically adopts a planar conformation due to conjugation, minimizing steric strain.
- Ethoxy Group Orientation : The ethanol side chain likely adopts a staggered conformation to reduce intramolecular clashes.
- Methoxypropoxy Flexibility : The propoxy chain’s ethylene oxide subunit may adopt gauche or trans conformations, influenced by solvent and temperature.
Predicted Solid-State Behavior :
| Feature | Description |
|---|---|
| Packing Motifs | Hydrogen bonding between ethanol hydroxyl groups and quinoline nitrogens. |
| Lattice Energy | Stabilized by π-π interactions between quinoline rings. |
| Hydration States | Possible inclusion of water molecules in the crystal lattice. |
Spectroscopic Profiling (NMR, FT-IR, UV-Vis)
Spectroscopic data for this compound are limited, but theoretical predictions and analogous compounds provide a framework for analysis.
NMR Spectroscopy
¹H NMR (Predicted in CDCl₃) :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Quinoline aromatic protons | 7.2–8.5 | m | 6H |
| Ethanol -CH(OH)CH₃ | 1.3–1.5 (CH₃), 3.6–3.8 (CH) | triplet, quartet | 3H, 1H |
| Methoxypropoxy -OCH₂CH₂CH(OCH₃) | 3.3 (OCH₃), 3.6–3.8 (OCH₂) | s, t | 3H, 4H |
¹³C NMR (Predicted) :
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Quinoline carbons | 118–150 |
| Ethanol C-OH | 60–70 |
| Methoxypropoxy carbons | 50–70 (OCH₂), 55–60 (OCH₃) |
FT-IR Spectroscopy
| Functional Group | Absorption Band (cm⁻¹) | Assignment |
|---|---|---|
| O-H (ethanol) | 3350–3450 (broad) | Stretching vibration |
| C-O (ether, methoxy) | 1050–1250 | Asymmetric/symmetric stretching |
| C=N (quinoline) | 1600–1650 | Aromatic C=N stretching |
| C-H (aromatic) | 3000–3100 | Sp² C-H stretching |
UV-Vis Spectroscopy
The quinoline core’s conjugated π-system likely produces strong absorption in the 250–300 nm range. Substituents such as the methoxypropoxy group may red-shift λmax due to electron-donating effects.
Tautomeric Behavior and Conformational Dynamics
Tautomerism
The ethanol side chain does not exhibit tautomerism under standard conditions. However, the quinoline nitrogen may act as a proton acceptor in hydrogen-bonded complexes, influencing solid-state conformation.
Conformational Flexibility
Methoxypropoxy Chain :
- Gauche Conformation : Favored in low-polarity solvents, minimizing steric hindrance.
- Trans Conformation : Stabilized in polar solvents via dipole interactions.
Ethanol Side Chain :
- Intra- vs. Intermolecular Hydrogen Bonding : Competing interactions dictate conformational preferences.
Quinoline Ring Dynamics :
- Ring Flipping : Restricted due to aromatic stabilization.
Properties
IUPAC Name |
1-[4-(3-methoxypropoxy)quinolin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)14-10-15(19-9-5-8-18-2)12-6-3-4-7-13(12)16-14/h3-4,6-7,10-11,17H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKCTIHIAOOCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=C1)OCCCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743515 | |
| Record name | 1-[4-(3-Methoxypropoxy)quinolin-2-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242334-51-5 | |
| Record name | 1-[4-(3-Methoxypropoxy)quinolin-2-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions would depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is used in pharmacological studies to investigate its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(Quinolin-2-yl)ethanol (CAS 1011-50-3)
- Structure: Lacks the 4-(3-methoxypropoxy) substituent; retains the ethanol group at the 2-position.
- Properties: Molecular formula C₁₁H₁₁NO, melting point 96–100°C, boiling point 140–160°C (0.5 Torr) .
- Synthesis : Typically prepared via Grignard reactions or reduction of corresponding ketones .
1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol (CAS 94004-77-0)
- Structure : Replaces the 4-(3-methoxypropoxy) group with a 4-methoxyphenyl ring.
- Properties: Molecular formula C₁₈H₁₇NO₂, molecular weight 279.33 g/mol.
1-(Quinolin-2-yl)ethan-1-ol (C₁₁H₁₁NO)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol | C₁₆H₁₉NO₃ | 273.33 | 4-(3-Methoxypropoxy), 2-ethanol | Not reported | Not reported |
| 2-(Quinolin-2-yl)ethanol | C₁₁H₁₁NO | 173.22 | 2-ethanol | 96–100 | 140–160 (0.5 Torr) |
| 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethanol | C₁₈H₁₇NO₂ | 279.33 | 4-Methoxyphenyl, 2-ethanol | Not reported | Not reported |
Notes:
Biological Activity
1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from quinoline derivatives. The structural characterization is often performed using spectrometric techniques such as NMR and mass spectrometry to confirm the molecular structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. For instance, related compounds have shown moderate to good activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 μM. The structure-activity relationship (SAR) indicates that modifications in the quinoline ring can significantly influence antibacterial efficacy .
| Compound | MIC (μM) | Activity |
|---|---|---|
| 8a | 21.2 | Good |
| 8h | 106.4 | Moderate |
| Pyrazinamide | 25.34 | Standard |
| Isoniazid | 11.67 | Standard |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated its potential as an antiproliferative agent against various cancer cell lines, including A549 and HCT-116. The compound's IC50 values indicate significant inhibitory effects comparable to established anticancer drugs .
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| A549 | 2.39 | Sorafenib | 2.12 |
| HCT-116 | 3.90 | Sorafenib | 2.25 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that quinoline derivatives can inhibit heat shock protein 90 (HSP90), a crucial chaperone involved in the stabilization of oncogenic proteins, thereby promoting cancer cell apoptosis .
Case Studies
A notable case study involved the evaluation of a series of quinoline derivatives, including the target compound, which were tested for their ability to inhibit cancer cell growth in vitro. The results demonstrated that modifications to the quinoline structure could enhance or diminish antiproliferative activity, emphasizing the importance of SAR in drug development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-(3-Methoxypropoxy)quinolin-2-yl)ethanol, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling quinoline intermediates with alkoxypropoxy groups via nucleophilic substitution. For example, reacting 4-hydroxyquinoline derivatives with 3-methoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) achieves substitution at the 4-position. Post-functionalization of the 2-position with ethanol can be performed via Grignard addition or reduction of a ketone precursor. Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography (hexane/ethyl acetate gradients) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns:
- Quinoline protons : δ 8.2–8.8 ppm (aromatic H).
- Methoxypropoxy chain : δ 3.4–4.2 ppm (OCH₂ and OCH₃).
- Ethanol moiety : δ 1.4–1.6 ppm (CH₂) and δ 4.8–5.0 ppm (OH, broad).
High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) groups .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermal analysis : TGA/DSC to determine decomposition temperatures.
- Photostability : Exposure to UV/visible light (ICH Q1B guidelines).
- Hydrolytic stability : pH-dependent degradation profiling (e.g., PBS buffer at 25°C/40°C).
Storage recommendations (e.g., –20°C under nitrogen) are derived from accelerated stability testing .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or mechanism of action (e.g., antimicrobial vs. anticancer) often arise from assay variability. Mitigation includes:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
- Dose-response validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05).
- Orthogonal assays : Confirm enzyme inhibition (e.g., kinase assays) alongside cellular activity .
Q. How can computational modeling predict the electronic properties of this compound for drug design?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) analyze:
- HOMO/LUMO orbitals : Electron-rich quinoline regions guide electrophilic substitution.
- Solvation effects : PCM models simulate aqueous/organic environments.
Results correlate with experimental redox potentials (e.g., cyclic voltammetry) .
Q. What experimental approaches elucidate the enzymatic interactions of this compound in disease pathways?
- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten) using purified enzymes (e.g., cytochrome P450 isoforms) quantify inhibition constants (Kᵢ). Surface plasmon resonance (SPR) measures binding affinity (KD), while X-ray crystallography (e.g., PDB 3TW) identifies binding pockets .
Q. How do structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodological Answer : Systematic substituent variation (e.g., replacing methoxy with ethoxy or halogens) followed by bioactivity screening identifies critical pharmacophores. For example:
- 2-Ethanol group : Essential for hydrogen bonding with target proteins.
- 4-Alkoxy chain : Longer chains (e.g., propoxy > methoxy) improve membrane permeability.
Data are analyzed via QSAR models (e.g., CoMFA) .
Q. What green chemistry methodologies apply to the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
